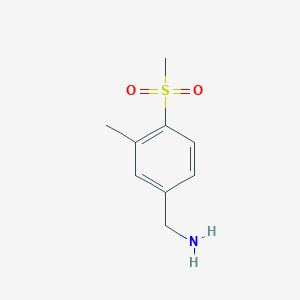

(4-Methanesulfonyl-3-methylphenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Methanesulfonyl-3-methylphenyl)methanamine” is a chemical compound with the CAS Number: 694481-22-6 . It has a molecular weight of 199.27 and is typically stored at 4 degrees Celsius . The compound is usually in the form of an oil .

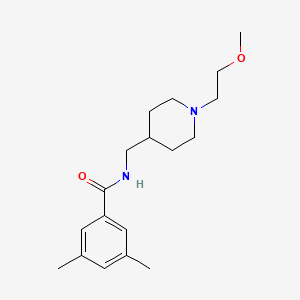

Molecular Structure Analysis

The IUPAC name for this compound is [3-methyl-4-(methylsulfonyl)phenyl]methanamine . The InChI code is 1S/C9H13NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of “(4-Methanesulfonyl-3-methylphenyl)methanamine” is an oil . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Oxidation Processes

Oxidation of methyl (methylthio)methyl sulfoxide with various oxidants results in the formation of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, highlighting the versatility of sulfur-containing compounds in oxidation reactions and their potential utility in synthesizing related compounds including sulfones and sulfoxides which may have relevance to (4-Methanesulfonyl-3-methylphenyl)methanamine (Ogura, Suzuki, & Tsuchihashi, 1980).

Methanation and Methane Activation

Research on the methanation process, where CO2 is converted into methane, provides insights into catalysis and the use of nickel-based catalysts for renewable energy applications. Such studies are indicative of the potential for sulfur-containing compounds in facilitating or optimizing these reactions, especially in the context of CO2 utilization and synthetic natural gas production (Rönsch et al., 2016).

Synthesis of Analogues and Intermediates

The preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system demonstrates the importance of sulfur-containing compounds in biological systems and their potential as substrates for enzymatic reactions. Such studies underscore the broad applicability of methanesulfonate derivatives in biochemistry and environmental science (Gunsalus, Romesser, & Wolfe, 1978).

Environmental and Biological Implications

Microbial metabolism of methanesulfonic acid and related compounds points to the role of sulfur-containing compounds in biogeochemical cycles and their utilization by diverse aerobic bacteria. This underscores the environmental relevance of such compounds, including potential derivatives of (4-Methanesulfonyl-3-methylphenyl)methanamine (Kelly & Murrell, 1999).

Safety and Hazards

The safety information for “(4-Methanesulfonyl-3-methylphenyl)methanamine” indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety precautions.

Propriétés

IUPAC Name |

(3-methyl-4-methylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGZTRLOUKGEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2981724.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)

![2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2981742.png)

![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate](/img/structure/B2981744.png)

![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)